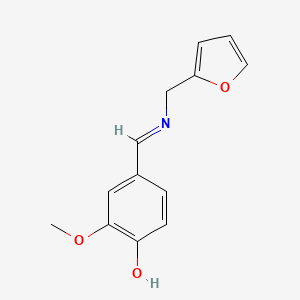

Phenol, 2-methoxy-4-(2-furfurylimino)methyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-メトキシ-4-(2-フルフリルイミノ)メチルフェノールは、フェノール類に属する有機化合物です。メトキシ基とフルフリルイミン基がフェノール環に結合しているのが特徴です。

準備方法

合成経路と反応条件

2-メトキシ-4-(2-フルフリルイミノ)メチルフェノールの合成には、通常、2-メトキシ-4-ホルミルフェノールとフルフリルアミンを反応させます。この反応は、穏やかな条件下で行われ、しばしばイミン結合の形成を促進する触媒の存在下で行われます。反応は以下のように表すことができます。

2-メトキシ-4-ホルミルフェノール+フルフリルアミン→2-メトキシ-4-(2-フルフリルイミノ)メチルフェノール

工業生産方法

この化合物の具体的な工業生産方法はあまり文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することです。これには、収率と純度を高めるために、温度、圧力、触媒濃度などの反応条件を最適化することが含まれます。

化学反応解析

反応の種類

2-メトキシ-4-(2-フルフリルイミノ)メチルフェノールは、以下のものを含むさまざまな化学反応を起こします。

酸化: この化合物は酸化されてキノンを生成します。

還元: 還元反応は、イミン基をアミンに変換することができます。

置換: 求電子置換反応は、ヒドロキシル基に対してオルト位とパラ位で起こります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。

還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が使用されます。

置換: 臭素 (Br2) や硝酸 (HNO3) などの試薬をそれぞれハロゲン化反応またはニトロ化反応に使用できます。

主要な生成物

酸化: キノン

還元: アミン

置換: ハロゲン化またはニトロ化されたフェノール

化学反応の分析

Types of Reactions

Phenol, 2-methoxy-4-(2-furfurylimino)methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: Quinones

Reduction: Amines

Substitution: Halogenated or nitrated phenols

科学的研究の応用

2-メトキシ-4-(2-フルフリルイミノ)メチルフェノールは、科学研究においていくつかの用途があります。

化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。

生物学: 抗菌作用や抗酸化作用など、潜在的な生物活性について研究されています。

医学: 潜在的な治療効果について調査されています。

工業: 新素材や化学プロセスの開発に利用されています。

作用機序

2-メトキシ-4-(2-フルフリルイミノ)メチルフェノールの作用機序には、さまざまな分子標的との相互作用が関与しています。この化合物は、電子を供与してフリーラジカルを中和することにより、抗酸化剤として作用することができます。また、酵素や受容体と相互作用し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。

類似化合物との比較

類似化合物

- 2-メトキシ-4-(メトキシメチル)フェノール

- 2-メトキシフェノール

- 2-メトキシ-4-メチルフェノール

独自性

2-メトキシ-4-(2-フルフリルイミノ)メチルフェノールは、フルフリルイミン基の存在により、他の類似のフェノール化合物と比較して、独自の化学的および生物学的特性を示します。

特性

分子式 |

C13H13NO3 |

|---|---|

分子量 |

231.25 g/mol |

IUPAC名 |

4-(furan-2-ylmethyliminomethyl)-2-methoxyphenol |

InChI |

InChI=1S/C13H13NO3/c1-16-13-7-10(4-5-12(13)15)8-14-9-11-3-2-6-17-11/h2-8,15H,9H2,1H3 |

InChIキー |

HGRSNSKJFXSUTL-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=CC(=C1)C=NCC2=CC=CO2)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3E)-N-(4-bromophenyl)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11542590.png)

![2-(benzyloxy)-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide](/img/structure/B11542595.png)

![2-methyl-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11542597.png)

![N'-[(1E)-6-methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11542600.png)

![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11542601.png)

![N-({N'-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11542611.png)

![3,4-dichloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11542617.png)

![3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11542623.png)

![2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11542627.png)

![N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11542630.png)

![N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11542633.png)

![6-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-bromo-3,4-dimethylphenol](/img/structure/B11542645.png)

![2-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4,6-dinitrophenol](/img/structure/B11542650.png)